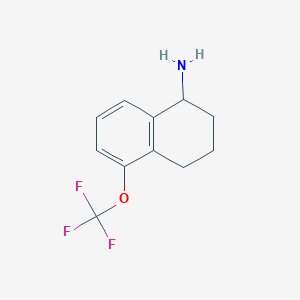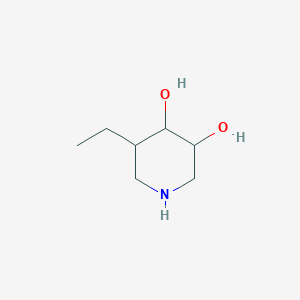
5-Ethylpiperidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylpiperidine-3,4-diol is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various medicinal compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpiperidine-3,4-diol typically involves the dihydroxylation of 5-ethylpiperidine. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an aqueous medium, often at room temperature, to yield the desired diol .
Industrial Production Methods: Industrial production of this compound may involve large-scale dihydroxylation processes using environmentally friendly oxidants and catalysts. The use of hypervalent iodine reagents under mild conditions has been explored for efficient and sustainable production .
化学反応の分析
Types of Reactions: 5-Ethylpiperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the diol can yield the corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
科学的研究の応用
5-Ethylpiperidine-3,4-diol has diverse applications in scientific research:
作用機序
The mechanism of action of 5-Ethylpiperidine-3,4-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl groups play a crucial role in forming hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
類似化合物との比較
Pyridine-3,4-diol: A dihydroxypyridine with similar hydroxyl functionalities but a different ring structure.
Piperidine-3,4-diol: A non-ethylated version of 5-Ethylpiperidine-3,4-diol with similar chemical properties.
Uniqueness: this compound is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
5-ethylpiperidine-3,4-diol |
InChI |
InChI=1S/C7H15NO2/c1-2-5-3-8-4-6(9)7(5)10/h5-10H,2-4H2,1H3 |
InChIキー |
UIALTIIMHGHQRO-UHFFFAOYSA-N |
正規SMILES |
CCC1CNCC(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


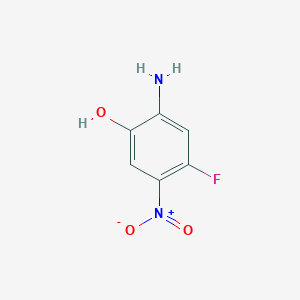

![Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13105732.png)
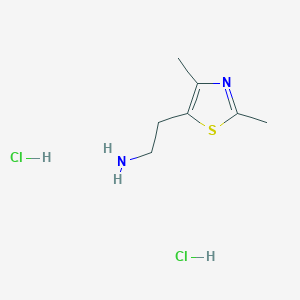
![Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13105747.png)
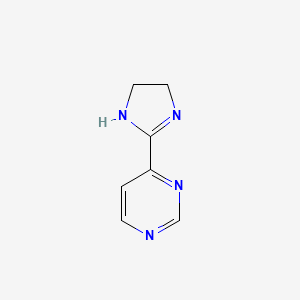
![6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13105773.png)

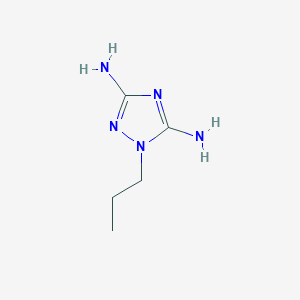

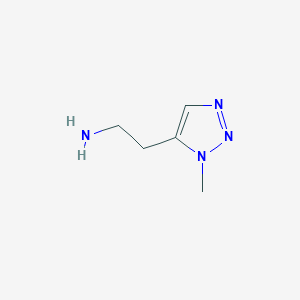
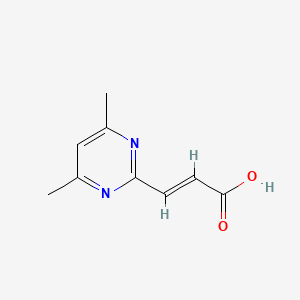
![2H-Pyrrolo[1,2,3-CD]benzoxazole](/img/structure/B13105814.png)
